molecular formula C12H9F3N2O3 B6386065 (2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine CAS No. 1262004-19-2

(2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine

Cat. No.: B6386065
CAS No.: 1262004-19-2
M. Wt: 286.21 g/mol
InChI Key: KOXKHDHGWOYBLI-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine is a synthetic organic compound characterized by its pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a 4-methoxy-3-trifluoromethylphenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-trifluoromethylbenzaldehyde and urea.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with urea in the presence of a base, such as sodium ethoxide, to form the corresponding pyrimidine intermediate.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to introduce hydroxyl groups at positions 2 and 4 of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to avoid side reactions.

    Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: (2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a dihydropyrimidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2,4-diketopyrimidine derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and trifluoromethylphenyl moiety contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the methoxy and trifluoromethyl groups, resulting in different chemical and biological properties.

    (2,4)-Dihydroxy-5-(4-methoxyphenyl)pyrimidine: Similar structure but without the trifluoromethyl group, affecting its reactivity and applications.

    (2,4)-Dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine: Similar but with the trifluoromethyl group in a different position, leading to variations in its chemical behavior.

Uniqueness: The presence of both the methoxy and trifluoromethyl groups in (2,4)-Dihydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyrimidine imparts unique electronic and steric properties, enhancing its potential as a versatile intermediate in organic synthesis and its specificity in biological applications.

Properties

IUPAC Name

5-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-9-3-2-6(4-8(9)12(13,14)15)7-5-16-11(19)17-10(7)18/h2-5H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXKHDHGWOYBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)NC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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